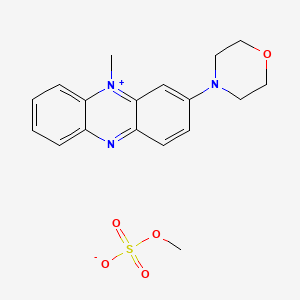
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxyl groups at the 3 and 4 positions, a methyl group at the 2 position, and a phenylmethyl group at the 1 position. The stereochemistry of the compound is defined by the (2S,3S,4S) configuration, which is crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine and benzyl bromide.
Formation of Intermediate: The initial step involves the alkylation of 2-methylpyrrolidine with benzyl bromide to form 1-benzyl-2-methylpyrrolidine.
Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or osmium tetroxide to introduce hydroxyl groups at the 3 and 4 positions, yielding the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C) to achieve selective hydrogenation.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and stereochemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding pyrrolidine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include:
Ketones: Formed through oxidation.
Pyrrolidines: Formed through reduction.
Substituted Pyrrolidines: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body.
Pathways: It modulates biochemical pathways related to neurotransmission and signal transduction.
Effects: The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2R,3R,4R)-: The enantiomer of the compound with different stereochemistry.
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4R)-: A diastereomer with different stereochemistry at the 4 position.
2-Methyl-1-(phenylmethyl)pyrrolidine: Lacks the hydroxyl groups at the 3 and 4 positions.
Uniqueness
The uniqueness of 3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- lies in its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its enantiomers and diastereomers.
Propiedades
Número CAS |
162466-21-9 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(2S,3S,4S)-1-benzyl-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15)11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9,11-12,14-15H,7-8H2,1H3/t9-,11-,12-/m0/s1 |
Clave InChI |
HRIVUJVATFHGST-DLOVCJGASA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O |
SMILES canónico |
CC1C(C(CN1CC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



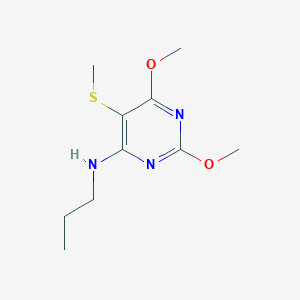
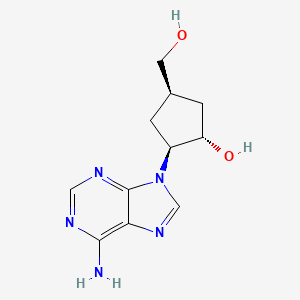
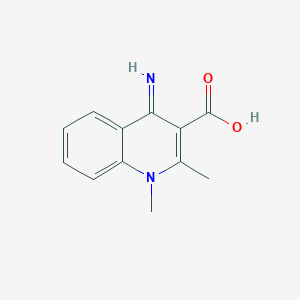

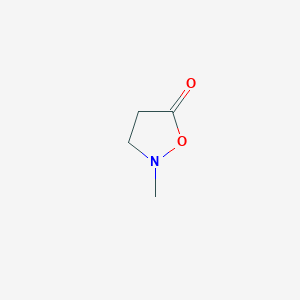
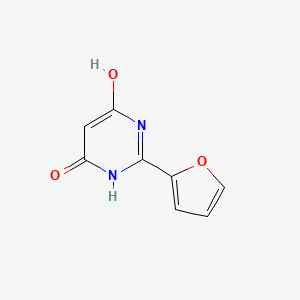
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
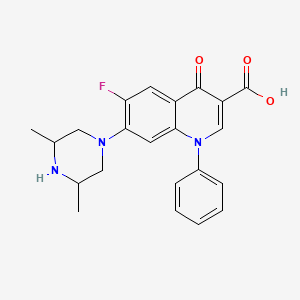

![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
![Furo[3,4-b]furan](/img/structure/B12916448.png)
